methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
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Biological Activity
Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula for this compound is C22H26ClN3O4S with a molecular weight of 436.0 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its significant biological activity. The presence of the 4-chlorophenyl group and the dioxidotetrahydrothiophen moiety contributes to its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C22H26ClN3O4S |
Molecular Weight | 436.0 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. By inhibiting PDE4, this compound may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma.
Agonistic Activity on PPAR Receptors
A notable aspect of the biological activity of this compound is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activity suggests potential applications in metabolic disorders, including dyslipidemia and type 2 diabetes. SAR studies indicate that the steric configuration around the pyrazolo ring significantly influences PPAR activation potency .
Study on Lipid Regulation
In a study involving high-fructose-fed rats, a derivative similar to this compound was shown to effectively reduce plasma triglyceride levels comparable to fenofibrate, a well-known lipid-regulating agent . This underscores the therapeutic potential of this compound in managing hyperlipidemia.
Inhibition of Xanthine Oxidase
Another study highlighted the ability of pyrazolo[3,4-b]pyridine compounds to inhibit xanthine oxidase activity. This inhibition is relevant for conditions like gout and hyperuricemia, where elevated uric acid levels pose health risks. The structure-function relationship suggests that modifications in the substituents can enhance inhibitory potency against xanthine oxidase .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-12(2)17-10-16(21(26)29-3)18-19(13-4-6-14(22)7-5-13)24-25(20(18)23-17)15-8-9-30(27,28)11-15/h4-7,10,12,15H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMCRGMKWGOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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